molecular formula C13H16FNO3 B6631189 2-[(4-Fluoro-2-methylbenzoyl)-methylamino]butanoic acid

2-[(4-Fluoro-2-methylbenzoyl)-methylamino]butanoic acid

Cat. No.: B6631189
M. Wt: 253.27 g/mol
InChI Key: CUJKDZQUXYDMMV-UHFFFAOYSA-N
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Description

2-[(4-Fluoro-2-methylbenzoyl)-methylamino]butanoic acid is an organic compound that features a butanoic acid backbone with a 4-fluoro-2-methylbenzoyl group and a methylamino group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluoro-2-methylbenzoyl)-methylamino]butanoic acid typically involves multiple steps. One common approach is to start with 4-fluoro-2-methylbenzoic acid, which can be synthesized through the reaction of 4-fluoro-2-methylbenzoyl chloride with a suitable amine under controlled conditions. The resulting intermediate is then reacted with butanoic acid derivatives to form the final product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluoro-2-methylbenzoyl)-methylamino]butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the benzoyl moiety .

Scientific Research Applications

2-[(4-Fluoro-2-methylbenzoyl)-methylamino]butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Fluoro-2-methylbenzoyl)-methylamino]butanoic acid involves its interaction with specific molecular targets. The fluorine atom in the benzoyl group can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The methylamino group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-methylbenzoic acid
  • 4-Fluoro-2-methylbenzenethiol
  • 4-Fluoro-2-methylphenol

Uniqueness

2-[(4-Fluoro-2-methylbenzoyl)-methylamino]butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

2-[(4-fluoro-2-methylbenzoyl)-methylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO3/c1-4-11(13(17)18)15(3)12(16)10-6-5-9(14)7-8(10)2/h5-7,11H,4H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJKDZQUXYDMMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N(C)C(=O)C1=C(C=C(C=C1)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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